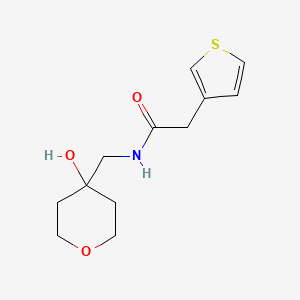

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Description

N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide is an acetamide derivative characterized by two distinct structural motifs:

- Thiophene ring: The thiophen-3-yl group on the acetyl side chain contributes aromaticity and π-π stacking interactions, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-11(7-10-1-6-17-8-10)13-9-12(15)2-4-16-5-3-12/h1,6,8,15H,2-5,7,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGXXUWLNNIMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydropyran and thiophene intermediates. The hydroxyl group on the tetrahydropyran ring can be introduced through selective oxidation reactions. The final step often involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow microreactor systems could be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide to an amine.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide group would produce an amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Tetrahydropyran-Containing Compounds

N-((Tetrahydro-2H-pyran-2-yl)oxy)acetamide (S1, ) :

- Shares a tetrahydropyran (THP) ring but lacks the hydroxyl group and thiophene substituent.

- The THP group in S1 is used for hydroxyl protection, suggesting the target compound’s 4-hydroxy-THP moiety may require similar protective strategies during synthesis .

- The hydroxyl group in the target compound likely increases polarity (lower logP) compared to S1, influencing bioavailability.

-

- Features dual tetrahydropyran-4-ylmethyl groups and a fluorophenyl-thiazol core.

- The fluorophenyl and thiazol groups enhance metabolic stability and binding affinity, whereas the target’s thiophene may offer distinct electronic profiles for target interactions.

Thiophene and Sulfur-Containing Derivatives

- Compound 5 (): Contains a thioether linkage and quinazolinone core. The sulfur atom in both compounds could influence redox stability, though the target’s thiophene may confer greater aromatic stabilization.

Biological Activity

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and other pharmacological implications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₁O₄S |

| Molecular Weight | 277.4 g/mol |

| CAS Number | 1448063-74-8 |

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress leading to various diseases. Studies have demonstrated that this compound exhibits significant antioxidant properties.

In vitro assays, such as the DPPH radical scavenging assay, have shown that this compound effectively reduces oxidative stress markers. The IC50 value for its antioxidant activity was reported at approximately 117.79 ± 0.73 μg/mL, indicating a strong capability to scavenge free radicals compared to standard antioxidants .

2. Anticancer Properties

Research has indicated that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cells. For instance, studies on cell lines have shown that treatment with this compound leads to:

- Decreased expression of cancer-related proteins: Proteins such as CXCR4 and HER2, which are involved in tumor growth and metastasis, showed reduced expression levels post-treatment.

- Induction of apoptosis: The compound has been linked to increased levels of pro-apoptotic markers (e.g., p53 and caspase-9) while decreasing anti-apoptotic proteins (Bcl-2 and Bcl-xL), suggesting a mechanism through which it may induce cancer cell death .

Case Study 1: Ovarian Cancer Cell Line

In a study involving HO-8910 ovarian cancer cells, this compound was found to significantly inhibit cell growth in a dose-dependent manner. The MTT assay confirmed that cell viability decreased with increasing concentrations of the compound, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Tyrosinase Inhibition

Another study highlighted the compound's ability to inhibit tyrosinase activity, which is crucial in melanin production. This property suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .

Q & A

Basic: What are the critical steps and conditions for synthesizing N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-3-yl)acetamide?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, including:

- Core structure formation : Preparation of the tetrahydro-2H-pyran-4-yl and thiophen-3-yl moieties, followed by coupling via amide bond formation .

- Reaction optimization : Control of temperature (e.g., 60–80°C for amidation), solvent selection (e.g., ethanol or toluene for solubility), and catalysts (e.g., triethylamine for acid scavenging) to maximize yield and purity .

- Purification : Column chromatography or recrystallization to isolate the final product, validated via HPLC or TLC .

Basic: How is the structural integrity of this compound confirmed in academic research?

Methodological Answer:

Key techniques include:

- Spectroscopic analysis :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., hydroxy group on tetrahydro-2H-pyran, thiophenyl protons) .

- IR spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3200 cm⁻¹) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Resolve 3D structure using programs like SHELXL or WinGX for anisotropic displacement ellipsoids .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Methodological Answer:

- Anticancer activity : MTT assay against cancer cell lines (e.g., IC50 determination) .

- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/ADP-Glo kits .

- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiophen-3-yl with furan or adjusting hydroxyl group position) .

- Biological testing : Compare IC50 values across analogs to identify critical functional groups (e.g., thiophenyl ring enhances anticancer potency) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase) .

- Data correlation : Statistically link structural features (e.g., logP, polar surface area) to bioactivity using QSAR software .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Variable standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .

- Metabolic stability testing : Evaluate compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .

- Target validation : Use CRISPR/Cas9 knockout models to confirm mechanistic specificity .

- Data re-analysis : Apply multivariate statistics (e.g., PCA) to identify confounding factors (e.g., solvent DMSO concentration) .

Advanced: What computational strategies predict target interactions and pharmacokinetics?

Methodological Answer:

- Molecular dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns trajectories in GROMACS) .

- ADMET prediction : Use SwissADME or pkCSM to estimate permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., hERG inhibition) .

- Free energy calculations : Apply MM/GBSA to quantify binding affinities .

- Fragment-based design : Deconstruct the molecule into pharmacophores for lead optimization .

Advanced: How can reaction yield and purity be optimized during synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., temperature, solvent ratio) .

- Catalyst screening : Test palladium complexes or organocatalysts for coupling efficiency .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progression .

- Scalability : Transition from batch to flow chemistry for reproducible large-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.